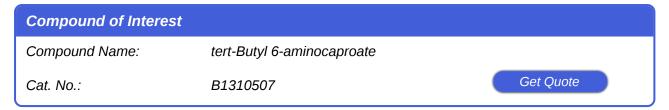


Epsilon-Aminocaproic Acid vs. Tranexamic Acid: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of two frontline antifibrinolytic agents for researchers and drug development professionals.

Epsilon-aminocaproic acid (EACA) and tranexamic acid (TXA) are both synthetic lysine analogs that serve as critical tools in the management of hemorrhage by inhibiting fibrinolysis. While they share a common mechanism of action, differences in their molecular structure lead to variations in potency, clinical efficacy, and safety profiles. This guide provides a comprehensive comparison of EACA and TXA, supported by experimental data from clinical trials, to inform research and development in the fields of hemostasis and surgical care.

Mechanism of Action: Competitive Inhibition of Fibrinolysis

Both EACA and TXA exert their antifibrinolytic effects by interfering with the binding of plasminogen and plasmin to fibrin.[1][2] Plasmin, the active enzyme responsible for degrading fibrin clots, is formed from its precursor, plasminogen. This activation and the subsequent binding of plasmin to fibrin are dependent on lysine binding sites. EACA and TXA, as lysine analogs, competitively block these binding sites on both plasminogen and plasmin.[1][3] This action prevents the formation of plasmin and inhibits the breakdown of existing fibrin clots, thereby stabilizing the clot and reducing bleeding.[1]

Although their mechanism is similar, tranexamic acid has a higher affinity for the lysine-binding sites of plasminogen, making it a more potent inhibitor of fibrinolysis than epsilon-aminocaproic

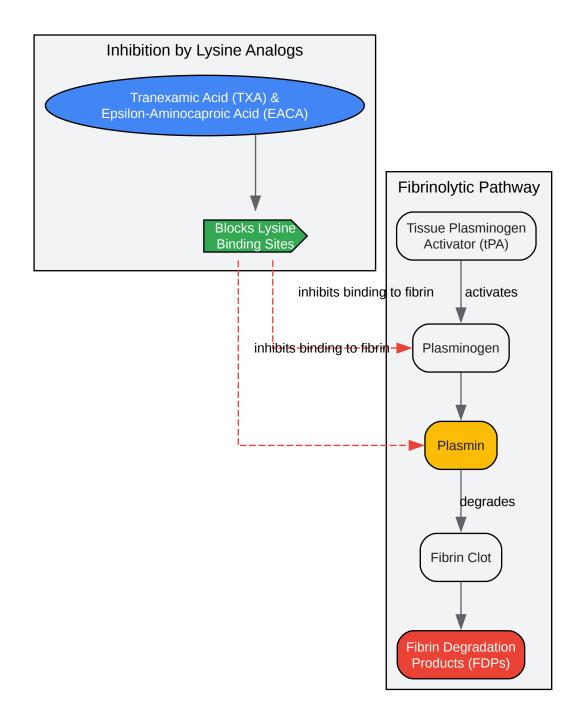




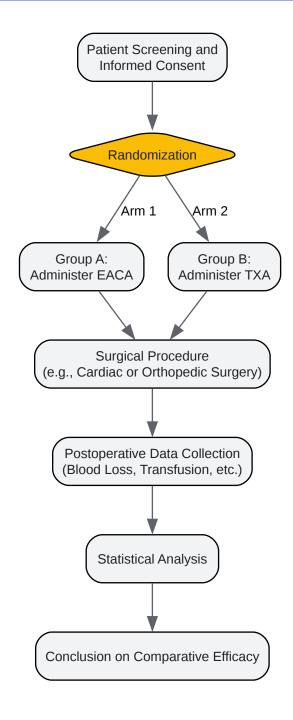
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acid.[4][5] It is estimated that TXA is approximately 6 to 10 times more potent than EACA on a molar basis.[4][5]









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